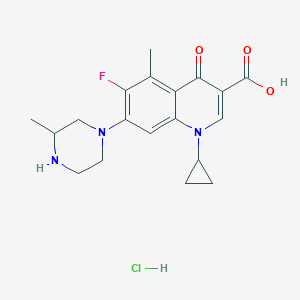

Grepafloxacin hydrochloride

Description

Structure

2D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPMBYOIQGCVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046692 | |

| Record name | Grepafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161967-81-3 | |

| Record name | Grepafloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161967-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grepafloxacin Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161967813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grepafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GREPAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4ER1Z8N9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Grepafloxacin Hydrochloride's Mechanism of Action on DNA Gyrase: A Technical Guide

This document provides an in-depth technical examination of the molecular mechanism by which grepafloxacin hydrochloride, a fluoroquinolone antibiotic, exerts its antibacterial effect through the inhibition of DNA gyrase. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Grepafloxacin and DNA Gyrase

Grepafloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1] Like other quinolones, its primary cellular targets are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them excellent targets for antimicrobial agents.[3] DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂), is unique in its ability to introduce negative supercoils into DNA, a process crucial for compacting the bacterial chromosome and facilitating DNA strand separation.[3][4] Grepafloxacin's action disrupts this vital process, leading to bacterial cell death.[5]

Core Mechanism of Action: Trapping the Cleavage Complex

The bactericidal activity of fluoroquinolones stems not from simple enzyme inhibition, but from their function as "topoisomerase poisons."[4] The catalytic cycle of DNA gyrase involves creating a transient double-stranded break in a segment of DNA (the "G-segment"), passing another segment (the "T-segment") through this break, and then resealing the break.[2]

Grepafloxacin intervenes by binding to and stabilizing a transient intermediate state known as the "cleavage complex," where the DNA is broken and covalently attached to the active-site tyrosine residues of the GyrA subunits.[5][6] By trapping this complex, grepafloxacin prevents the religation of the DNA strands.[1] The accumulation of these stabilized cleavage complexes throughout the bacterial chromosome obstructs the progression of replication forks and transcription machinery.[7][8] These stalled forks can collapse, transforming the transient, enzyme-linked breaks into permanent, lethal double-stranded DNA breaks, ultimately triggering cell death.[7][9]

Molecular Interactions and Target Specificity

The interaction between fluoroquinolones, DNA gyrase, and DNA is highly specific. The drug intercalates into the cleaved DNA at the site of the break.[9] The binding is stabilized through a non-catalytic magnesium ion, which forms a water-metal ion bridge connecting the C3/C4 keto-acid moiety of the grepafloxacin molecule to key amino acid residues—typically a serine and an acidic residue (e.g., Asp87 in E. coli GyrA)—within the quinolone resistance-determining region (QRDR) of the GyrA subunit.[6][9][10]

A distinguishing feature of grepafloxacin is its 5-methyl group. In organisms like Streptococcus pneumoniae, this substitution alters the drug's target preference compared to its analogue, ciprofloxacin. While ciprofloxacin primarily targets topoisomerase IV in S. pneumoniae, genetic studies show that grepafloxacin preferentially targets DNA gyrase.[11][12] This indicates that the C-5 methyl group plays a crucial role in favoring interactions with the gyrase-DNA complex over the topoisomerase IV-DNA complex within the cellular environment.[11]

Quantitative Analysis of Enzyme Inhibition

The potency of grepafloxacin against its target enzymes can be quantified through in vitro assays that measure the drug concentration required to inhibit 50% of the enzyme's activity (IC₅₀) or to induce a certain level of DNA cleavage. The following table summarizes comparative data for grepafloxacin and ciprofloxacin against topoisomerases from S. pneumoniae.

| Assay | Enzyme | Compound | Concentration for 50% Inhibition (IC₅₀) | Concentration for 25% DNA Linearization |

| DNA Supercoiling | DNA Gyrase | Grepafloxacin | 160 µM[11] | 80 µM[11] |

| Ciprofloxacin | 80 µM[11] | 80 µM[11] | ||

| Kinetoplast DNA Decatenation | Topoisomerase IV | Grepafloxacin | 10 - 20 µM[11] | 2.5 µM[11] |

| Ciprofloxacin | 10 - 20 µM[11] | 2.5 µM[11] |

Data derived from studies on Streptococcus pneumoniae enzymes.[11]

Interestingly, while in vitro assays show topoisomerase IV to be more sensitive to grepafloxacin, genetic evidence from stepwise resistance selection studies confirms that DNA gyrase is the primary intracellular target in S. pneumoniae.[11]

Key Experimental Protocols

The mechanism of grepafloxacin is elucidated through several key in vitro experiments.

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibitory effect of a compound is determined by its ability to prevent the conversion of relaxed plasmid to its supercoiled form.

-

Methodology:

-

Reaction Mixture: A reaction buffer containing Tris-HCl, KGlu, MgCl₂, BSA, 1.5 mM ATP, and relaxed pBR322 plasmid DNA (5 nM) is prepared.[10]

-

Enzyme and Inhibitor: Purified DNA gyrase (15-25 nM) and varying concentrations of grepafloxacin (or a DMSO control) are added to the mixture.[10]

-

Incubation: The reaction is incubated at 37°C for a duration sufficient to achieve complete supercoiling in the control sample (typically 20-30 minutes).[10]

-

Termination: The reaction is stopped by adding a solution of SDS and EDTA. Proteinase K can be added to digest the enzyme.[10][13]

-

Analysis: Samples are run on a 1% agarose gel containing ethidium bromide. The different topological forms of the plasmid (supercoiled, relaxed, nicked) will migrate at different rates. Inhibition is quantified by measuring the decrease in the supercoiled DNA band intensity relative to the control.[13][14]

-

This assay directly measures the ability of a fluoroquinolone to stabilize the gyrase-DNA cleavage complex, resulting in the linearization of a circular plasmid DNA substrate.

-

Methodology:

-

Reaction Mixture: A reaction buffer similar to the supercoiling assay is prepared, but with supercoiled plasmid DNA (e.g., pBR322) as the substrate. ATP is typically omitted.[10][13]

-

Enzyme and Drug: Purified DNA gyrase and varying concentrations of grepafloxacin are added.

-

Incubation: The mixture is incubated at 37°C for a set period (e.g., 10-30 minutes) to allow for the formation of cleavage complexes.[10]

-

Complex Trapping: SDS and EDTA are added to terminate the reaction and denature the enzyme, trapping the covalent complex and revealing the DNA breaks.[10]

-

Digestion: Proteinase K is added and incubated at 45°C for 30 minutes to digest the covalently attached gyrase.[10][13]

-

Analysis: Samples are analyzed on a 1% agarose gel. The amount of linear plasmid DNA is quantified, which corresponds directly to the level of drug-stabilized cleavage complex formation.[13][15]

-

Conclusion

This compound exerts its bactericidal effect by targeting bacterial DNA gyrase. It functions as a topoisomerase poison, stabilizing the transient gyrase-DNA cleavage complex. This action prevents the religation of double-stranded DNA breaks, leading to the stalling of replication forks and the generation of lethal chromosomal damage. The presence of a C-5 methyl group on its core structure confers a preferential targeting of DNA gyrase over topoisomerase IV in key pathogens like S. pneumoniae. A comprehensive understanding of this mechanism, supported by quantitative enzymatic and cellular data, is critical for the rational design of next-generation antibiotics to overcome the challenge of bacterial resistance.

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]

- 4. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Norfloxacin-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Grepafloxacin, a Dimethyl Derivative of Ciprofloxacin, Acts Preferentially through Gyrase in Streptococcus pneumoniae: Role of the C-5 Group in Target Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

Antibacterial spectrum of grepafloxacin against gram-positive bacteria

An In-depth Technical Guide to the Antibacterial Spectrum of Grepafloxacin Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of grepafloxacin, a fluoroquinolone antibiotic, against a range of clinically significant gram-positive bacteria. Grepafloxacin was developed to offer an enhanced spectrum of activity against these pathogens compared to earlier quinolones.[1][2] This document summarizes key quantitative data, details the experimental protocols used for susceptibility testing, and illustrates the drug's mechanism of action. Although withdrawn from the market due to cardiac side effects, the data on grepafloxacin's potent gram-positive activity remains valuable for the development of new antimicrobial agents.[3]

Grepafloxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5] By targeting these enzymes, the drug prevents the relaxation of supercoiled DNA and the separation of daughter DNA strands, respectively, leading to a breakdown in DNA replication, transcription, and repair, which ultimately results in bacterial cell death.[5] Grepafloxacin's mode of action is bactericidal at concentrations close to the Minimum Inhibitory Concentration (MIC).[4]

References

- 1. Antibacterial activity of grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Grepafloxacin: an overview of antibacterial activity, pharmacokinetics, clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Grepafloxacin - Wikipedia [en.wikipedia.org]

- 4. Grepafloxacin: microbiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

In Vitro Activity of Grepafloxacin Against Streptococcus pneumoniae: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptococcus pneumoniae, a leading cause of community-acquired pneumonia, otitis media, sinusitis, and meningitis, has demonstrated increasing resistance to frontline antibiotics such as penicillin and macrolides.[1][2] This has necessitated the exploration and development of alternative antimicrobial agents. Grepafloxacin (OPC-17116), a 5-methyl-substituted fluoroquinolone, emerged as a promising agent due to its broad-spectrum activity and enhanced potency against Gram-positive pathogens, including multidrug-resistant S. pneumoniae.[3][4] This document provides a detailed technical guide on the in vitro activity of grepafloxacin against S. pneumoniae, summarizing key quantitative data, experimental protocols, and mechanisms of action and resistance. Although grepafloxacin was withdrawn from the market in 1999 due to cardiac-related side effects, the data from its evaluation remains valuable for understanding fluoroquinolone efficacy and for the development of future antimicrobial agents.[5]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Like other fluoroquinolones, grepafloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of bacterial DNA during replication, transcription, and repair.

-

DNA Gyrase: Composed of GyrA and GyrB subunits, it introduces negative supercoils into the DNA, a process crucial for initiating replication.

-

Topoisomerase IV: Composed of ParC and ParE subunits, it is primarily responsible for decatenating daughter chromosomes following replication, allowing for cell division.

Grepafloxacin binds to the complex formed between these enzymes and the bacterial DNA, stabilizing it and leading to double-stranded DNA breaks. This action halts DNA replication and ultimately results in rapid cell death.[6]

Figure 1: Mechanism of action of Grepafloxacin against S. pneumoniae.

Quantitative In Vitro Activity

Grepafloxacin has consistently demonstrated potent in vitro activity against S. pneumoniae, including strains resistant to penicillin and other antimicrobial classes. Its activity is often superior to that of earlier fluoroquinolones like ciprofloxacin and ofloxacin.[3][7]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Grepafloxacin and Other Fluoroquinolones against S. pneumoniae

| Fluoroquinolone | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Grepafloxacin | 0.25 | 0.38 | [8] |

| Ciprofloxacin | 1.0 | 3.0 | [8] |

| Levofloxacin | 0.75 | 1.0 | [8] |

| Sparfloxacin | 0.25 | 0.38 | [8] |

| Trovafloxacin | 0.094 | 0.125 | [8] |

| Moxifloxacin | 0.19 | 0.25 | [8] |

Data derived from a study of 77 pneumococcal isolates from middle-ear fluid.[8]

Table 2: Grepafloxacin Activity against S. pneumoniae Based on Penicillin Susceptibility

| Penicillin Susceptibility | Grepafloxacin MIC Range (µg/mL) | Grepafloxacin MIC₉₀ (µg/mL) | Other Fluoroquinolones' MIC₉₀ (µg/mL) | Reference(s) |

| Susceptible (PSSP) | 0.06 - 0.25 | 0.25 | Ciprofloxacin: 2.0, Levofloxacin: 1.0 | [2][3] |

| Intermediate (PISP) | 0.12 - 0.5 | 0.25 | Ciprofloxacin: 2.0, Levofloxacin: 1.0 | [2][3] |

| Resistant (PRSP) | 0.12 - 0.5 | 0.5 | Ciprofloxacin: 2.0, Levofloxacin: 1.0 | [2][3] |

Note: Increased resistance to penicillin did not correlate with increased resistance to grepafloxacin.[7]

Bactericidal Activity

Time-kill studies confirm the rapid bactericidal nature of grepafloxacin against S. pneumoniae. Grepafloxacin was found to be bactericidal (defined as a ≥99.9% reduction in colony-forming units) against all tested strains at a concentration of ≤0.5 µg/mL after 24 hours.[2][3] In comparison, bactericidal concentrations for other quinolones were higher: ≤1.0 µg/mL for sparfloxacin, ≤2.0 µg/mL for levofloxacin, and ≤8.0 µg/mL for ciprofloxacin.[2][3]

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of in vitro antimicrobial activity. The data presented were primarily generated using broth microdilution and time-kill assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]

Detailed Protocol:

-

Medium Preparation: Cation-adjusted Mueller-Hinton broth is supplemented with 2-5% lysed horse blood to support the fastidious growth of S. pneumoniae.[3][9]

-

Antibiotic Dilution: A serial two-fold dilution of grepafloxacin (and other comparator agents) is prepared in the broth within a 96-well microtiter plate.

-

Inoculum Preparation: S. pneumoniae colonies from an overnight culture on a blood agar plate are suspended in saline or broth. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10][11] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

-

Incubation: The inoculated plates are incubated at 35 ± 1°C for 20-24 hours in ambient air or in an atmosphere enriched with 5% CO₂.[9]

-

Reading Results: The MIC is determined as the lowest antibiotic concentration in which there is no visible growth (e.g., turbidity or a cell pellet).[10]

Figure 2: Workflow for Broth Microdilution MIC Determination.

Time-Kill Assay Protocol

This assay provides data on the rate of bactericidal activity.

Detailed Protocol:

-

Inoculum Preparation: A standardized inoculum of S. pneumoniae is prepared in supplemented Mueller-Hinton broth as described for MIC testing.

-

Exposure: The bacterial suspension is aliquoted into flasks containing grepafloxacin at various concentrations (e.g., 1x, 2x, 4x the MIC) and a growth control flask with no antibiotic.[3]

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each flask.

-

Quantification: The samples are serially diluted and plated onto blood agar plates to determine the number of viable bacteria (CFU/mL).

-

Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic concentration. A ≥3-log₁₀ decrease (99.9% kill) from the initial inoculum is defined as bactericidal activity.[3]

Mechanisms of Resistance

While initially very low, resistance to fluoroquinolones in S. pneumoniae can develop, primarily through the stepwise accumulation of mutations in the target enzyme genes.

-

Target Site Mutations: The primary mechanism involves point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the parC and gyrA genes.[12]

-

First-step mutations typically occur in the parC gene (e.g., at codon Ser-79). These mutations lead to a moderate increase in MICs for some fluoroquinolones like ciprofloxacin.[12]

-

Second-step mutations subsequently occur in the gyrA gene (e.g., at codon Ser-83). The presence of mutations in both parC and gyrA confers high-level resistance.[12][13] Interestingly, for grepafloxacin, MICs >4 mg/L were associated with the gyrA mutation alone, suggesting a different primary target or resistance pathway compared to ciprofloxacin.[12]

-

-

Efflux Pumps: Overexpression of efflux pumps can also contribute to resistance by actively transporting the fluoroquinolone out of the bacterial cell, thereby reducing its intracellular concentration. The presence of the efflux pump inhibitor reserpine has been shown to lower the MICs of some quinolones in resistant mutants, confirming the role of this mechanism.[13]

Figure 3: Stepwise development of Fluoroquinolone resistance in S. pneumoniae.

Conclusion

The in vitro data robustly support the high potency of grepafloxacin against Streptococcus pneumoniae. Its activity was superior to older fluoroquinolones and was notably unaffected by penicillin resistance.[7] The methodologies for assessing this activity, primarily broth microdilution and time-kill assays, are well-established and provide a clear framework for evaluating antimicrobial efficacy. While resistance can be selected for in vitro through stepwise mutations in target enzymes, grepafloxacin's potent intrinsic activity made it a valuable agent against this key respiratory pathogen.[13][14] Despite its clinical discontinuation, the extensive in vitro characterization of grepafloxacin provides a critical benchmark and valuable insights for the ongoing development of novel fluoroquinolones and other antimicrobials targeting drug-resistant S. pneumoniae.

References

- 1. Grepafloxacin: an overview of antibacterial activity, pharmacokinetics, clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Antipneumococcal Activity of Grepafloxacin Compared to That of Other Agents by Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Grepafloxacin - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. In vitro activity of grepafloxacin and 25 other antimicrobial agents against Streptococcus pneumoniae: correlation with penicillin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of novel fluoroquinolones against Streptococcus pneumoniae isolated from children with acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 11. cgspace.cgiar.org [cgspace.cgiar.org]

- 12. Relationship between mutations in parC and gyrA of clinical isolates of Streptococcus pneumoniae and resistance to ciprofloxacin and grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Development of Resistance to Five Quinolones and Amoxicillin-Clavulanate in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determining the frequency of resistance of Streptococcus pneumoniae to ciprofloxacin, levofloxacin, trovafloxacin, grepafloxacin, and gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

Grepafloxacin Hydrochloride's Effect on Bacterial Topoisomerase IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grepafloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes, including topoisomerase IV.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of grepafloxacin hydrochloride on bacterial topoisomerase IV, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. Grepafloxacin has demonstrated potent inhibitory activity against topoisomerase IV, particularly in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[3][4][5] The primary mechanism involves the formation of a ternary complex with topoisomerase IV and bacterial DNA, which stabilizes the cleavage complex, leading to double-strand DNA breaks and subsequent cell death.[6] This document serves as a comprehensive resource for researchers engaged in the study of antibiotic mechanisms and the development of novel antibacterial agents.

Introduction

Bacterial topoisomerase IV is a type II topoisomerase composed of two ParC and two ParE subunits (also known as GrlA and GrlB in S. aureus). It plays a critical role in DNA replication, primarily in the decatenation of daughter chromosomes following replication. Inhibition of this enzyme leads to an accumulation of interlinked chromosomes, preventing cell division and ultimately causing bacterial cell death. Fluoroquinolones, including grepafloxacin, are a major class of antibiotics that target bacterial topoisomerases.[1][2] Grepafloxacin is recognized for its broad-spectrum activity, with notable potency against Gram-positive pathogens.[5] Understanding the precise interactions between grepafloxacin and topoisomerase IV is crucial for overcoming antibiotic resistance and for the rational design of new therapeutic agents.

Mechanism of Action

Grepafloxacin's primary mode of action against susceptible bacteria involves the inhibition of DNA synthesis through the targeting of DNA gyrase and topoisomerase IV.[1][2] In many Gram-positive bacteria, topoisomerase IV is the preferential target.[3] The mechanism can be dissected into the following key steps:

-

Binding to the Topoisomerase IV-DNA Complex: Grepafloxacin intercalates into the DNA at the site of enzyme-mediated cleavage and interacts with both the DNA and the ParC subunit of topoisomerase IV.

-

Formation of a Ternary Complex: The drug, enzyme, and DNA form a stable ternary complex.[6] This complex traps the topoisomerase IV in its cleavage-competent conformation.

-

Stabilization of the Cleavage Complex: Grepafloxacin prevents the religation of the double-strand break created by topoisomerase IV during its catalytic cycle.

-

Induction of Double-Strand DNA Breaks: The stabilized cleavage complexes are converted into permanent double-strand breaks, which are toxic to the bacterial cell.

-

Inhibition of DNA Replication and Cell Death: The accumulation of these DNA breaks blocks the progression of the replication fork, triggering the SOS response and ultimately leading to bactericidal effects.

Quantitative Data: Inhibitory Activity of Grepafloxacin

The inhibitory potency of grepafloxacin against bacterial topoisomerase IV has been quantified using 50% inhibitory concentration (IC50) values. These values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in in vitro assays. Grepafloxacin is classified as a Type I quinolone, indicating a preference for topoisomerase IV over DNA gyrase in certain bacterial species like S. aureus.[3]

| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |

| Staphylococcus aureus | Topoisomerase IV | 3.01 | [3] |

| Staphylococcus aureus | DNA Gyrase | 17.0 | [3] |

| Streptococcus pneumoniae (Ciprofloxacin-sensitive) | Topoisomerase IV | 0.25 | [4] |

| Streptococcus pneumoniae (Ciprofloxacin-sensitive) | DNA Gyrase | >16 | [4] |

| Streptococcus pneumoniae (Ciprofloxacin-resistant Isolate 1) | Topoisomerase IV | 0.5 | [4] |

| Streptococcus pneumoniae (Ciprofloxacin-resistant Isolate 1) | DNA Gyrase | >16 | [4] |

| Streptococcus pneumoniae (Ciprofloxacin-resistant Isolate 2) | Topoisomerase IV | 1 | [4] |

| Streptococcus pneumoniae (Ciprofloxacin-resistant Isolate 2) | DNA Gyrase | >16 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of grepafloxacin on bacterial topoisomerase IV.

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA rings, a process that is inhibited by effective drugs.

Materials:

-

Purified bacterial topoisomerase IV

-

Kinetoplast DNA (kDNA) - a network of catenated DNA minicircles

-

Assay Buffer (5X): 200 mM HEPES-KOH (pH 7.6), 500 mM potassium glutamate, 50 mM magnesium acetate, 50 mM DTT, 2.5 mg/mL BSA

-

10 mM ATP solution

-

This compound solutions of varying concentrations

-

Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 µg/µL bromophenol blue

-

Agarose gel (1%) in Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice in a total volume of 20 µL. For each reaction, add:

-

4 µL of 5X Assay Buffer

-

2 µL of kDNA (e.g., 100 ng/µL)

-

2 µL of grepafloxacin solution (or vehicle control)

-

x µL of sterile deionized water to bring the volume to 18 µL

-

-

Add 1 µL of 10 mM ATP to each reaction mixture.

-

Initiate the reaction by adding 1 µL of purified topoisomerase IV.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well. The IC50 is determined as the grepafloxacin concentration that inhibits 50% of the decatenation activity.

Topoisomerase IV-Mediated DNA Cleavage Assay

This assay is designed to detect the formation of the stabilized cleavage complex, a hallmark of quinolone action.

Materials:

-

Purified bacterial topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (5X): 200 mM Tris-HCl (pH 7.5), 500 mM potassium glutamate, 50 mM MgCl₂, 50 mM DTT

-

This compound solutions of varying concentrations

-

SDS (10% solution)

-

Proteinase K (20 mg/mL)

-

Loading dye

-

Agarose gel (1%) in TAE buffer containing ethidium bromide

Procedure:

-

Prepare reaction mixtures on ice in a total volume of 20 µL. For each reaction, add:

-

4 µL of 5X Cleavage Buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

-

2 µL of grepafloxacin solution (or vehicle control)

-

x µL of sterile deionized water to bring the volume to 19 µL

-

-

Initiate the reaction by adding 1 µL of purified topoisomerase IV.

-

Incubate the reactions at 37°C for 30 minutes.

-

Add 2 µL of 10% SDS and 1 µL of proteinase K (20 mg/mL).

-

Incubate at 37°C for another 30 minutes to digest the enzyme.

-

Add 5 µL of loading dye.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis and visualize the DNA bands. The conversion of supercoiled DNA to linear DNA indicates DNA cleavage. The concentration of grepafloxacin that produces the maximum amount of linear DNA is a measure of its cleavage-inducing activity.

Conclusion

This compound is a potent inhibitor of bacterial topoisomerase IV, a critical enzyme for bacterial survival. Its mechanism of action, centered on the stabilization of a ternary drug-enzyme-DNA complex, leads to the accumulation of toxic double-strand DNA breaks. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for researchers to further investigate the nuanced interactions of grepafloxacin and other fluoroquinolones with their bacterial targets. This knowledge is fundamental to the ongoing efforts to combat antibiotic resistance and develop the next generation of antibacterial therapeutics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties and Solubility of Grepafloxacin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin, a fluoroquinolone antibacterial agent, was developed for the treatment of a range of bacterial infections.[1] This technical guide provides a comprehensive overview of the critical physicochemical properties and solubility characteristics of its hydrochloride salt, Grepafloxacin Hydrochloride. Understanding these fundamental parameters is essential for researchers and professionals involved in drug development, formulation, and analytical sciences, as they directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation design and stability. This document presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.

Physicochemical Properties

This compound is the monohydrochloride salt of Grepafloxacin.[] Its chemical and physical properties are summarized in the tables below.

General Properties

| Property | Value | Source(s) |

| Chemical Name | 1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid hydrochloride | [] |

| Molecular Formula | C₁₉H₂₂FN₃O₃·HCl | [3] |

| Molecular Weight | 395.86 g/mol | [3] |

| Appearance | White to Pale Beige Solid | [] |

| CAS Number | 161967-81-3 | [4] |

Physicochemical Parameters

| Parameter | Value | Source(s) |

| Melting Point | >205°C (decomposes) | [] |

| pKa (Predicted) | Strongest Acidic: 5.88, Strongest Basic: 8.77 | [3] |

| logP (Octanol/Water) of Free Base (Experimental) | 2.9 | [5] |

| logP (Predicted) | -0.12 | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its bioavailability. This compound is soluble in water.[6]

Aqueous Solubility

| Solvent | Solubility | Source(s) |

| Water | ≥ 13.33 mg/mL (33.67 mM) | [4][7] |

Organic Solvent Solubility

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble, More soluble than in water or ethanol | [] |

| Methanol | Slightly Soluble | [] |

| Ethanol | Very Slightly Soluble | [][6] |

Note: The qualitative descriptions of solubility (e.g., "Slightly Soluble") are based on general chemical supplier information and may not represent precise quantitative measurements.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point can be determined using the capillary method as described in the United States Pharmacopeia (USP).

Principle: The temperature at which a crystalline solid transitions to a liquid is measured. For compounds that decompose, the temperature at which decomposition is observed is reported.

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

-

Capillary tubes (closed at one end).

Procedure:

-

Sample Preparation: Finely powder the dry this compound. Introduce the powder into a capillary tube to a height of 2-4 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block at a rate of approximately 10°C/min until the temperature is about 30°C below the expected melting point. Then, reduce the heating rate to 1-2°C/min.

-

Observation: Record the temperature at which the substance begins to melt and the temperature at which it is completely melted or decomposes. The range between these two temperatures is the melting range.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constants (pKa) of ionizable compounds.[8][9][10][11]

Principle: The pH of a solution of the compound is measured as a function of the volume of a titrant (a strong acid or base) added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Apparatus:

-

Potentiometer with a pH electrode.

-

Burette.

-

Stirrer.

-

Constant temperature bath.

Procedure:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water or a co-solvent system if solubility is a concern.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25°C).

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve, often by analyzing the first or second derivative of the curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability. The shake-flask method is the traditional and most reliable method for its determination.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer). The concentration of the compound in each phase is measured at equilibrium, and the logP is calculated from the ratio of these concentrations.

Apparatus:

-

Separatory funnels or glass vials with screw caps.

-

Mechanical shaker or vortex mixer.

-

Centrifuge (optional).

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

-

Phase Preparation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation.

-

Quantification: Determine the concentration of this compound in both the n-octanol and aqueous phases using a validated analytical method such as UV-Vis spectroscopy or HPLC.[12]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Solubility Determination (Equilibrium Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Apparatus:

-

Vials with screw caps.

-

Orbital shaker or rotator in a temperature-controlled environment.

-

Filtration or centrifugation equipment to separate undissolved solid.

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, ethanol) in a vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a filter that does not adsorb the drug) or centrifugation.

-

Quantification: Analyze the clear supernatant to determine the concentration of dissolved this compound using a validated analytical method.[13]

Mechanism of Action

Grepafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme is primarily responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

-

Topoisomerase IV: This enzyme is involved in the decatenation of daughter DNA molecules following replication, allowing for their segregation into daughter cells.

By inhibiting these enzymes, grepafloxacin leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in bacterial cell death.

Conclusion

References

- 1. Grepafloxacin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. glpbio.com [glpbio.com]

- 5. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. agilent.com [agilent.com]

- 13. dissolutiontech.com [dissolutiontech.com]

Understanding the Molecular Targets of Grepafloxacin in Bacteria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum activity against a variety of bacterial pathogens.[1] Like other members of the fluoroquinolone class, its bactericidal action is achieved through the inhibition of essential bacterial enzymes responsible for DNA replication, repair, and recombination.[1][2] This technical guide provides a comprehensive overview of the molecular targets of grepafloxacin in bacteria, presenting key quantitative data, detailed experimental protocols for target analysis, and visualizations of the associated molecular pathways and experimental workflows. Although withdrawn from the market due to cardiac side effects in humans, the study of grepafloxacin's interactions with its bacterial targets remains valuable for understanding fluoroquinolone mechanisms and for the development of future antibacterial agents.

Primary Molecular Targets: DNA Gyrase and Topoisomerase IV

The primary molecular targets of grepafloxacin in bacteria are two type II topoisomerases: DNA gyrase and topoisomerase IV .[1][2] These enzymes are crucial for managing DNA topology during replication and other cellular processes.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication and for relieving the torsional stress that arises during transcription and replication.[3][4] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[2][5]

-

Topoisomerase IV: The main function of topoisomerase IV is the decatenation of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[4][6] It also plays a role in relaxing positive supercoils. In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones.[2][5]

Grepafloxacin's interaction with these enzymes stabilizes the transient DNA-enzyme cleavage complex, leading to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.[7][8]

Quantitative Analysis of Grepafloxacin's Activity

The inhibitory activity of grepafloxacin against its molecular targets and its overall antibacterial efficacy can be quantified using various metrics, including the 50% inhibitory concentration (IC50) against purified enzymes and the minimum inhibitory concentration (MIC) against bacterial cultures.

Table 1: Inhibitory Activity of Grepafloxacin against Bacterial Topoisomerases

| Bacterium Species | Target Enzyme | Assay | IC50 (µg/mL) | Reference |

| Staphylococcus aureus | DNA Gyrase | Supercoiling | >100 | |

| Staphylococcus aureus | Topoisomerase IV | Decatenation | 3.1 | |

| Escherichia coli | DNA Gyrase | Supercoiling | Data not available | |

| Escherichia coli | Topoisomerase IV | Decatenation | Data not available |

Table 2: Minimum Inhibitory Concentration (MIC) of Grepafloxacin against Wild-Type and Mutant Staphylococcus aureus

| Strain | Genotype | Grepafloxacin MIC (µg/mL) | Reference |

| Wild-Type | gyrA+, grlA+ | 0.125 | |

| Mutant | gyrA (mutation) | 0.5 | |

| Mutant | grlA (mutation) | 1 | |

| Mutant | gyrA (mutation), grlA (mutation) | 8 |

Note: The increase in MIC for strains with mutations in gyrA or grlA (encoding a subunit of topoisomerase IV) demonstrates that both enzymes are targets of grepafloxacin in S. aureus. The greater increase in MIC for the grlA mutant suggests that topoisomerase IV is the primary target in this organism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular targets of fluoroquinolones like grepafloxacin.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by a test compound.

Materials:

-

Purified DNA gyrase (subunits GyrA and GyrB)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

-

Grepafloxacin or other test compounds at various concentrations

-

Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 5% glycerol)

-

Agarose gel (0.8-1.0%) in TBE or TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare reaction mixtures on ice. To each tube, add assay buffer, relaxed pBR322 DNA (final concentration ~5-10 nM), and the desired concentration of grepafloxacin (or DMSO as a vehicle control).

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase (typically 1-2 units, where one unit is the amount of enzyme required to supercoil >90% of the relaxed DNA substrate in the absence of inhibitor).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel. Include lanes with relaxed and supercoiled DNA as markers.

-

Perform electrophoresis until adequate separation of relaxed and supercoiled DNA is achieved.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of supercoiled DNA in each lane using densitometry.

-

Calculate the percentage of inhibition for each grepafloxacin concentration relative to the no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA circles and the inhibition of this process by a test compound.

Materials:

-

Purified topoisomerase IV (subunits ParC and ParE)

-

Kinetoplast DNA (kDNA), a naturally catenated network of DNA circles from trypanosomes.

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 6 mM MgCl2, 10 mM DTT, 1 mM ATP, 50 µg/mL BSA)

-

Grepafloxacin or other test compounds at various concentrations

-

Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 5% glycerol)

-

Agarose gel (0.8-1.0%) in TBE or TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Set up reaction mixtures on ice. To each tube, add assay buffer, kDNA (final concentration ~10-20 µg/mL), and the desired concentration of grepafloxacin (or DMSO as a vehicle control).

-

Start the reaction by adding a pre-determined amount of topoisomerase IV (typically 1-2 units, where one unit is the amount of enzyme required to decatenate >90% of the kDNA substrate).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel. Include a lane with kDNA substrate alone as a marker.

-

Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

-

Stain the gel and visualize the DNA.

-

Quantify the amount of decatenated DNA that has migrated into the gel for each reaction.

-

Calculate the percentage of inhibition for each grepafloxacin concentration relative to the no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Grepafloxacin stock solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare serial two-fold dilutions of grepafloxacin in the growth medium directly in the 96-well plate. The concentration range should span the expected MIC.

-

Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

-

Include a positive growth control well (bacteria and medium, no drug) and a sterility control well (medium only).

-

Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of grepafloxacin at which there is no visible growth. Alternatively, a plate reader can be used to measure the optical density at 600 nm.

Visualizing Molecular Interactions and Experimental Workflows

Mechanism of Action of Grepafloxacin

The following diagram illustrates the mechanism by which grepafloxacin inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Caption: Grepafloxacin inhibits DNA gyrase and topoisomerase IV, leading to replication blockage and cell death.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 of an inhibitor against a topoisomerase enzyme.

Caption: Workflow for determining the IC50 of a topoisomerase inhibitor.

Cellular Consequences of Topoisomerase Inhibition

This diagram illustrates the downstream cellular events that occur following the inhibition of DNA gyrase and topoisomerase IV by a fluoroquinolone.

Caption: Downstream cellular effects of fluoroquinolone-mediated topoisomerase inhibition.

Conclusion

Grepafloxacin exerts its antibacterial effects by targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV. The preference for one target over the other is often species-dependent, with topoisomerase IV being the primary target in Gram-positive bacteria like S. aureus and DNA gyrase being the primary target in many Gram-negative bacteria. The inhibition of these enzymes leads to the stabilization of DNA-enzyme cleavage complexes, resulting in DNA damage, the induction of the SOS response, and ultimately, bacterial cell death. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of fluoroquinolone-target interactions, which is crucial for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.

References

- 1. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Topoisomerase IV - Wikipedia [en.wikipedia.org]

- 5. microbiology1.quora.com [microbiology1.quora.com]

- 6. Topoisomerase IV: Significance and symbolism [wisdomlib.org]

- 7. academic.oup.com [academic.oup.com]

- 8. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Grepafloxacin Hydrochloride Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin is a fluoroquinolone antibiotic that demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Although grepafloxacin was withdrawn from the market due to side effects, its study remains relevant for understanding fluoroquinolone resistance mechanisms and for the development of new antimicrobial agents. These application notes provide detailed, standardized protocols for determining the in vitro susceptibility of bacteria to grepafloxacin hydrochloride. The methodologies described herein are based on established standards for antimicrobial susceptibility testing, including disk diffusion, broth microdilution, and agar dilution.

Disclaimer: Grepafloxacin was withdrawn from the U.S. and worldwide markets in 1999.[1] The interpretive criteria and quality control parameters presented in this document are based on historical data and may not be present in the most current guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) and zone diameter interpretive criteria, along with quality control ranges for grepafloxacin against specific bacterial species.

Table 1: Interpretive Criteria for Grepafloxacin Susceptibility Testing

| Organism | Method | Disk Content | Susceptible | Intermediate | Resistant |

| Haemophilus influenzae | Broth Dilution (MIC) | - | ≤ 0.06 µg/mL | - | Not Defined |

| Haemophilus influenzae | Disk Diffusion | 5 µg | ≥ 27 mm | - | Not Defined |

| Neisseria gonorrhoeae | Agar Dilution (MIC) | - | ≤ 0.06 mg/L | - | Not Defined |

| Neisseria gonorrhoeae | Disk Diffusion | 5 µg | ≥ 37 mm | 28-36 mm | ≤ 27 mm |

| Staphylococcus species | Disk Diffusion | 5 µg | - | - | ≤ 14 mm |

| H. influenzae and parainfluenzae | Disk Diffusion | 5 µg | ≥ 18 mm | 15-17 mm | ≤ 14 mm |

Note: The "Intermediate" and "Resistant" categories for some organisms were not defined in the available literature due to the lack of resistant clinical isolates at the time of the studies.[2][3][4]

Table 2: Quality Control Ranges for Grepafloxacin Susceptibility Testing

| Quality Control Strain | Method | Disk Content | Acceptable Range |

| Haemophilus influenzae ATCC 49247 | Broth Microdilution (MIC) | - | 0.002 - 0.016 µg/mL[2] |

| Haemophilus influenzae ATCC 49247 | Disk Diffusion | 5 µg | 32 - 39 mm[2] |

| Neisseria gonorrhoeae ATCC 49226 | Agar Dilution (MIC) | - | 0.004 - 0.03 mg/L[3][4] |

| Neisseria gonorrhoeae ATCC 49226 | Disk Diffusion | 5 µg | 44 - 52 mm[3][4][5] |

Experimental Protocols

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[6][7][8]

a. Preparation of Grepafloxacin Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., sterile distilled water with dropwise addition of 1N NaOH to dissolve, followed by adjustment to a neutral pH).

-

Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

-

Store the stock solution in aliquots at -20°C or below.[9]

b. Inoculum Preparation:

-

From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing a suitable broth (e.g., Mueller-Hinton Broth for non-fastidious organisms).

-

Incubate the broth culture at 35 ± 2°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

-

Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

c. Procedure:

-

Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the grepafloxacin stock solution in the microtiter plate to achieve the desired final concentration range.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.[11]

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[7][8] For fastidious organisms like Haemophilus spp. and Neisseria spp., use appropriate media (e.g., Haemophilus Test Medium, GC agar base with supplements) and incubate in a CO₂-enriched atmosphere.[5]

d. Interpretation of Results:

-

Following incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of grepafloxacin that completely inhibits visible growth of the organism.[7]

Agar Dilution Method

This method is considered a gold standard for MIC determination and involves incorporating the antimicrobial agent into an agar medium.[12]

a. Preparation of Grepafloxacin-Containing Agar Plates:

-

Prepare a series of dilutions of the grepafloxacin stock solution.

-

For each concentration, add 1 part of the grepafloxacin dilution to 9 parts of molten and cooled (45-50°C) Mueller-Hinton agar (or other appropriate agar for fastidious organisms).

-

Mix thoroughly and pour the agar into sterile petri dishes to a depth of 3-4 mm.

-

Allow the plates to solidify at room temperature.

-

Prepare a control plate containing no antibiotic.

b. Inoculum Preparation:

-

Prepare the inoculum as described for the broth microdilution method to a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute the inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.

c. Procedure:

-

Using an inoculum-replicating apparatus, spot a defined volume (e.g., 1-2 µL) of the standardized inoculum onto the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot.[6][12]

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours.[12]

d. Interpretation of Results:

-

The MIC is the lowest concentration of grepafloxacin at which there is no growth, a barely visible haze, or a single colony.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.[13]

a. Materials:

-

Grepafloxacin disks (5 µg).

-

Mueller-Hinton agar plates (or appropriate medium for fastidious organisms).[5]

-

Sterile cotton swabs.

-

0.5 McFarland turbidity standard.

b. Inoculum Preparation:

-

Prepare a bacterial inoculum with a turbidity matching the 0.5 McFarland standard as described previously.[13]

c. Procedure:

-

Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[5][13]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[13]

-

Aseptically apply the 5 µg grepafloxacin disk to the surface of the agar.

-

Gently press the disk to ensure complete contact with the agar.

-

Incubate the plates in an inverted position at 35 ± 2°C for 16-18 hours (20-24 hours for fastidious organisms).[5]

d. Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete inhibition in millimeters.

-

Interpret the results based on the zone diameter interpretive criteria provided in Table 1.

Visualizations

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Caption: Workflow for Agar Dilution Susceptibility Testing.

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

- 1. Grepafloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. Tentative criteria for determining the in vitro susceptibilities of Haemophilus influenzae, including quality control parameters, to two fluoroquinolones (grepafloxacin and PD 131628) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Tentative interpretive criteria and quality control parameters for in-vitro susceptibility testing of Neisseria gonorrhoeae to two fluoroquinolones (PD 131628 and grepafloxacin (OPC 17116)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hardydiagnostics.com [hardydiagnostics.com]

- 6. cmdr.ubc.ca [cmdr.ubc.ca]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. cgspace.cgiar.org [cgspace.cgiar.org]

- 10. researchgate.net [researchgate.net]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. Agar dilution - Wikipedia [en.wikipedia.org]

- 13. asm.org [asm.org]

Application Notes and Protocols: Using Grepafloxacin Hydrochloride in Bacterial Resistance Mechanism Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grepafloxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2] Although it was withdrawn from clinical use due to cardiovascular side effects, its potent activity and specific interactions with bacterial targets make it a valuable tool for in vitro studies of bacterial resistance mechanisms.[1] Understanding how bacteria develop resistance to grepafloxacin provides insights into the broader challenges of fluoroquinolone resistance.

The primary mechanisms of resistance to fluoroquinolones are mutations in the target enzymes (DNA gyrase and topoisomerase IV) and the increased expression of efflux pumps that expel the drug from the bacterial cell.[3] Grepafloxacin has been noted for its potent activity against various Gram-positive and Gram-negative pathogens and for being a poor substrate for certain efflux pumps like NorA in Staphylococcus aureus, making it a useful comparator in efflux studies.[4][5]

These notes provide detailed protocols for key experiments designed to investigate these resistance mechanisms using grepafloxacin hydrochloride.

Core Concepts and Mechanisms

Mechanism of Action

Grepafloxacin targets and traps DNA gyrase and topoisomerase IV on the bacterial chromosome. This action prevents the re-ligation of DNA strands during replication, leading to the accumulation of double-strand breaks and subsequent cell death.[3][6] In many Gram-positive bacteria, topoisomerase IV is the primary target, while in many Gram-negative bacteria, DNA gyrase is the primary target.[3][6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. Grepafloxacin: microbiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

Grepafloxacin Hydrochloride Solutions for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, and repair.[4] This document provides detailed protocols for the preparation of grepafloxacin hydrochloride solutions and their application in common in vitro assays, including minimum inhibitory concentration (MIC) determination and cytotoxicity assessment.

Data Presentation

This compound Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂FN₃O₃ · HCl | [5] |

| Molecular Weight | 395.9 g/mol (hydrochloride salt) | [5] |

| Solubility (Water) | ≥ 13.33 mg/mL (33.67 mM) | N/A |

In Vitro Antimicrobial Activity of Grepafloxacin

The following table summarizes the minimum inhibitory concentrations (MICs) of grepafloxacin against various bacterial species.

| Organism | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Streptococcus pneumoniae (penicillin-sensitive and resistant) | Highly Active | [2] | ||

| Staphylococcus aureus | Highly Active | [2] | ||

| Streptococcus pyogenes | Highly Active | [2] | ||

| Streptococcus agalactiae | Highly Active | [2] | ||

| Gram-negative pathogens (overall) | Highly Active | [2] | ||

| Mycoplasma spp. | 0.03 - 2 | [6] | ||

| Legionella pneumophila | 0.008 - 0.06 | 0.008 | 0.03 | [5] |

| Mycobacterium avium | Comparable to levofloxacin | [7] |

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mg/mL stock solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For a 10 mg/mL stock solution, weigh 10 mg of the powder.

-

Dissolution:

-

Primary Solvent (DMSO): Add the weighed this compound to a sterile tube. Add a small volume of sterile DMSO to dissolve the powder completely. For 10 mg, start with 500 µL of DMSO and vortex thoroughly.[8] Ensure complete dissolution.

-

Aqueous Dilution (Optional): For assays where DMSO might interfere, a stock solution in water can be prepared, leveraging its water solubility of ≥ 13.33 mg/mL. [N/A] However, for higher concentrations and long-term storage, DMSO is recommended.

-

-

Final Volume Adjustment: Once dissolved, add sterile DMSO to reach the final desired concentration. For a 10 mg/mL solution, if you started with 10 mg of powder, the final volume will be 1 mL.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[9]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[9]

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This protocol outlines the determination of the MIC of grepafloxacin against a bacterial strain using the broth microdilution method.[10][11][12]

Materials:

-

This compound stock solution (prepared as described above)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight in the appropriate broth.

-

Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of Grepafloxacin:

-

Add 100 µL of sterile broth to all wells of a 96-well plate except the first column.

-

Add 200 µL of the highest desired concentration of grepafloxacin (prepared by diluting the stock solution in broth) to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of grepafloxacin concentrations.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Growth Control: A well containing broth and the bacterial inoculum but no grepafloxacin.

-

Sterility Control: A well containing only broth to check for contamination.

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of grepafloxacin that completely inhibits visible growth of the bacteria.[13] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol describes how to assess the cytotoxicity of grepafloxacin on a mammalian cell line using a standard MTT assay.[14]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

Sterile 96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of grepafloxacin.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest grepafloxacin concentration) and an untreated control.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC₅₀ value (the concentration of grepafloxacin that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the grepafloxacin concentration.

Mandatory Visualizations

Grepafloxacin Mechanism of Action

Caption: Mechanism of action of Grepafloxacin.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination.

Grepafloxacin's Effect on Cytokine Production

Caption: Grepafloxacin's inhibitory effect on cytokine production.[15]

References

- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 2. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. In-vitro activity of grepafloxacin, a new fluoroquinolone, against mycoplasmas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.cn [medchemexpress.cn]